molecular formula C19H20N2O4S B2587186 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 926032-63-5

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2587186
CAS No.: 926032-63-5
M. Wt: 372.44
InChI Key: QAOXPLKLYIBOPT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core fused with a tetrahydronaphthalene moiety. Its structure combines a seven-membered oxazepine ring (oxygen-containing heterocycle) with a sulfonamide group, distinguishing it from sulfur-containing analogs like thiazepines.

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19-17-12-15(6-8-18(17)25-10-9-20-19)21-26(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h5-8,11-12,21H,1-4,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXPLKLYIBOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[f][1,4]oxazepine ring fused with a tetrahydronaphthalene moiety and a sulfonamide group. Such structural features often correlate with diverse biological activities due to the ability of these compounds to interact with various biological targets.

  • Inhibition of Enzymatic Activity : Compounds similar to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been shown to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacterial pathways, which is crucial for folate synthesis.
  • Receptor Modulation : The oxazepine core can interact with neurotransmitter receptors such as GABA and serotonin receptors. This interaction can lead to anxiolytic or antidepressant effects, as observed in related compounds.
  • Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating cytokine release or inhibiting inflammatory pathways.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in:

  • Antimicrobial Therapy : Due to its ability to inhibit bacterial growth through metabolic pathway disruption.
  • Neurological Disorders : As a potential anxiolytic or antidepressant based on receptor interactions.
  • Anti-inflammatory Treatments : Targeting conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfanilamideInhibition of bacterial growth
AnxiolyticDiazepam (similar structure)Reduction in anxiety behaviors
Anti-inflammatoryVarious sulfonamidesDecreased cytokine levels

Notable Research Findings

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxazepine compounds exhibited significant inhibition against certain bacterial strains at low micromolar concentrations. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity .
  • Another research effort investigated the neuropharmacological properties of related compounds. It was found that these compounds could modulate GABAergic transmission effectively, leading to anxiolytic-like effects in animal models .
  • A comprehensive review in Pharmacology & Therapeutics outlined the anti-inflammatory mechanisms of oxazepine derivatives, noting their potential for treating chronic inflammatory diseases like rheumatoid arthritis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. Research indicates that sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Cell Lines : A study evaluated the efficacy of various sulfonamides against human tumor cell lines. The compound demonstrated promising activity with IC50 values indicating effective cell growth inhibition in specific cancer types. For instance, derivatives similar to the compound have shown IC50 values as low as 0.17 µM against A549 and MDA-MB-231 cell lines .
  • Mechanism of Action : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that certain derivatives could effectively arrest cells in the G2/M phase of the cell cycle .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can significantly impact biological activity.

Key Findings

Compound VariationIC50 (µM)Target Cell Line
Original Compound0.17A549
Derivative A0.05MDA-MB-231
Derivative B0.07HeLa

These findings suggest that modifications to the sulfonamide group can enhance anticancer activity and selectivity for specific cancer types .

Other Biological Activities

Beyond anticancer properties, sulfonamides have been investigated for their antibacterial and antifungal activities.

Antimicrobial Properties

The compound's structural features may confer additional biological activities:

  • Antibacterial Activity : Research has shown that certain sulfonamide derivatives possess significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some studies indicate potential antifungal activity against common pathogens like Candida species.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s oxazepine ring (oxygen atom) contrasts with thiazepines (sulfur atom) in analogs such as 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl or 5-pentyl derivatives) . The sulfonamide group at position 7 further differentiates it from benzamide derivatives like N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide .

Physicochemical Properties

  • Spectral Data: While HR-EIMS data for the target compound are unavailable, thiazepine analogs show HR-FABMS accuracies within 0.001–0.005 m/z units (e.g., C₁₅H₂₁NO₂S: calc. 279.1293, found 279.1282) . IR spectra for thiazepines highlight C-S (680–710 cm⁻¹) vs. C-O (1050–1100 cm⁻¹) stretches in oxazepines.
  • Solubility: The sulfonamide group enhances water solubility compared to non-polar alkyl-substituted thiazepines (e.g., 5-pentyl derivatives) .

Table 1: Comparison of Key Features

Feature Target Compound Thiazepine Analogs Schistosoma Inhibitors
Core Heteroatom Oxygen (oxazepine) Sulfur (thiazepine) Sulfur/None (pyrimidine)
Substituent Sulfonamide + tetrahydronaphthalene Alkyl groups (pentyl, cyclopentyl) Thienopyrimidine + acetamide
Synthesis Time Not specified 16 hours Not specified
Bioactivity (IC₅₀) Unknown Not reported 83.6–102.5 µM (SmCD1 protease inhibition)

Discussion of Divergences and Limitations

  • Structural Impact : The oxazepine core may confer greater metabolic stability compared to thiazepines, as ether bonds are less prone to oxidation than thioethers .
  • Activity Gaps: The absence of IC₅₀ data for the target compound limits direct pharmacological comparisons.
  • Contradictions: highlights that bulkier substituents (e.g., thienopyrimidine) correlate with lower protease inhibition, implying that the target compound’s tetrahydronaphthalene moiety might balance steric effects and binding affinity .

Q & A

Q. What are the key analytical techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • Use 1H and 13C NMR spectroscopy to verify proton and carbon environments, comparing experimental shifts with computational predictions (e.g., density functional theory, DFT).
  • Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Validate functional groups via infrared (IR) spectroscopy , focusing on sulfonamide (S=O) and oxazepinone (C=O) stretches.
  • Cross-reference data with PubChem or crystallographic databases for structural validation .

Q. How should researchers design a synthesis route for this compound?

Methodological Answer:

  • Follow multi-step protocols similar to benzoxazole/chromene-phthalide hybrids:

Sulfonamide coupling : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the benzooxazepinone intermediate under basic conditions (e.g., pyridine).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) via HPLC .

Q. What solubility and stability considerations are critical for experimental handling?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (pH 7.4) for biological assays.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological activity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., sulfonamide nitrogen).
  • Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., enzymes in inflammation pathways).
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters .

Q. What strategies resolve contradictory data in pharmacological assays?

Methodological Answer:

  • Conduct meta-analysis of dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Adjust experimental variables (e.g., ATP concentration in kinase assays) to account for assay-specific interference.
  • Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based assays) .

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Implement a 2k factorial design to test variables:
  • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
  • Responses: Yield, purity, reaction time.
    • Analyze results via ANOVA to identify significant factors. Use response surface methodology (RSM) for nonlinear optimization .

Q. What advanced separation techniques improve purity in complex mixtures?

Methodological Answer:

  • Apply membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities.
  • Use preparative HPLC with chiral columns for enantiomeric resolution if stereoisomers are present.
  • Validate purity via X-ray crystallography for absolute configuration confirmation .

Data Contradiction and Theoretical Framework Questions

Q. How do researchers align experimental outcomes with theoretical frameworks?

Methodological Answer:

  • Map results to existing models (e.g., structure-activity relationships for sulfonamides).
  • Use Bayesian statistics to quantify confidence intervals when data conflicts with predictions.
  • Refine hypotheses iteratively by integrating new data into the conceptual framework .

Q. What methodologies address discrepancies in spectroscopic data?

Methodological Answer:

  • Compare experimental NMR/IR spectra with simulated spectra from computational tools (Gaussian, ORCA).
  • Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism) that may obscure signals.
  • Collaborate with specialized labs for 2D NMR (e.g., HSQC, HMBC) to resolve complex splitting patterns .

Q. How can AI-driven automation enhance reproducibility in synthesis?

Methodological Answer:

  • Deploy autonomous robotic platforms for precise reagent dispensing and reaction control.
  • Use machine learning to analyze historical data and predict optimal reaction trajectories.
  • Implement real-time process analytical technology (PAT) for inline monitoring (e.g., ReactIR for intermediate detection) .

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